molecular formula C15H21NO2S B2436674 (tetrahydro-2H-pyran-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone CAS No. 2034554-73-7

(tetrahydro-2H-pyran-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

Cat. No.: B2436674
CAS No.: 2034554-73-7
M. Wt: 279.4
InChI Key: XGBCKKFGZOMASW-UHFFFAOYSA-N
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Description

(tetrahydro-2H-pyran-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a complex organic compound that features a tetrahydropyran ring, a thiophene ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (tetrahydro-2H-pyran-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydropyran and thiophene derivatives, followed by their coupling with a piperidine derivative.

    Preparation of Tetrahydropyran Derivative: This can be synthesized by the hydrogenation of dihydropyran in the presence of a palladium catalyst.

    Preparation of Thiophene Derivative: Thiophene can be functionalized through halogenation followed by a Grignard reaction to introduce the desired substituents.

    Coupling Reaction: The final step involves coupling the tetrahydropyran and thiophene derivatives with a piperidine derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atom, using alkyl halides.

Common Reagents and Conditions

    Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.

    Reduction: NaBH4, methanol as solvent, ice bath.

    Substitution: Alkyl halides, acetonitrile as solvent, reflux conditions.

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Alcohols from the reduction of the carbonyl group.

    Substitution: N-alkylated piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (tetrahydro-2H-pyran-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

Medically, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (tetrahydro-2H-pyran-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptor sites on cell membranes, altering signal transduction pathways. The piperidine ring can interact with neurotransmitter receptors, while the thiophene ring may engage in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

    (tetrahydro-2H-pyran-4-yl)methanone: Lacks the piperidine and thiophene rings, making it less versatile in biological applications.

    (4-(thiophen-2-yl)piperidin-1-yl)methanone: Does not have the tetrahydropyran ring, which may reduce its stability and reactivity.

    (tetrahydro-2H-pyran-4-yl)(4-(phenyl)piperidin-1-yl)methanone: Replaces the thiophene ring with a phenyl ring, altering its electronic properties and potentially its biological activity.

Uniqueness

(tetrahydro-2H-pyran-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is unique due to the combination of its three distinct ring systems, which confer a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in drug design, where such balance is crucial for bioavailability and target specificity.

Properties

IUPAC Name

oxan-4-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c17-15(13-5-9-18-10-6-13)16-7-3-12(4-8-16)14-2-1-11-19-14/h1-2,11-13H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBCKKFGZOMASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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